Cas no 71-68-1 (Hydromorphone Hydrochloride)

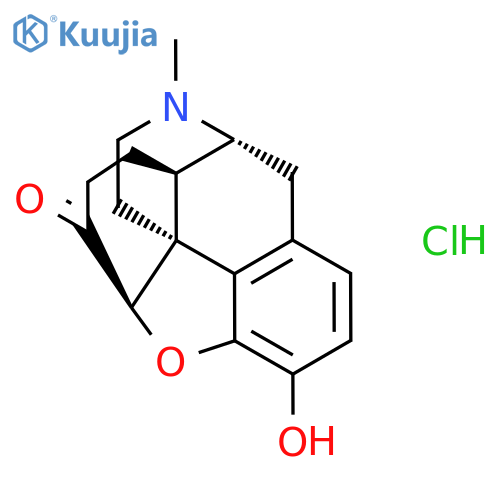

Hydromorphone Hydrochloride structure

商品名:Hydromorphone Hydrochloride

Hydromorphone Hydrochloride 化学的及び物理的性質

名前と識別子

-

- Hydromorphone Hydrochloride

- Dihydromorphinone hydrochloride

- HYDROMORPHONE HCL

- Morphinan-6-one,4,5-epoxy-3-hydroxy-17-methyl-, hydrochloride (1:1), (5a)-

- dilaudidhydrochloride

- Hydromorphine hydrochloride

- HydroMorphone Hydrochloride (CII),USP

- Hydromorphone Hydrochloride CII (50 mg)

- HYDROMORPHONEHYDROCHLORIDE,USP

- Morphinone,dihydro-,hydrochloride

- Palladone(R) hydrochloride

- 4,5alpha-Epoxy-3-hydroxy-17-methylmorphinan-6-one hydrochloride

- NSC19046

- Hydromorphone hydrochloride cii

- Hydromorphone Hydrochloride (1mg/ml in Methanol)

- (5R)-4,5-Epoxy-17-methylmorphinan-6-one monohydrochloride

- Morphinan-6-one, 4,5-epoxy-3-hydroxy-17-methyl-, hydrochloride, (5.alpha.)-

- Morphinan-6-one, 4,5-alpha-epoxy-3-hydroxy-17-methyl-, hydrochloride, (5'-alpha)-

- HYDROMORPHONE HYDROCHLORIDE (USP MONOGRAPH)

- Hydrostat

- (4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

- Morphinan-6-one, 4,5-epoxy-3-hydroxy-17-methyl-, hydrochloride (1:1), (5.alpha.)

- Morphinan-6-one, 4,5alpha-epoxy-3-hydroxy-17-methyl-, hydrochloride

- NS00078931

- Hydromorphone hydrochloride, European Pharmacopoeia (EP) Reference Standard

- Dilaudid (TN)

- Hydromorphone hydrochloride, United States Pharmacopeia (USP) Reference Standard

- NSC 117862

- HYDROMORPHONE HYDROCHLORIDE CII (USP-RS)

- Hymorphan

- HYDROMORPHONE HYDROCHLORIDE (MART.)

- MFCD03427563

- HYDROMORPHONE HYDROCHLORIDE [VANDF]

- HYDROMORPHONE HYDROCHLORIDE CII [USP-RS]

- HYDROMORPHONE HYDROCHLORIDE [WHO-DD]

- Q27106892

- HYDROMORPHONE HYDROCHLORIDE [MART.]

- Dilaudid Hp

- HYDROMORPHONE HYDROCHLORIDE [JAN]

- DEA No. 9150

- Dilaudid

- Palladone

- UNII-L960UP2KRW

- DTXSID90991291

- Dilaudid-hp

- Palladone (TN)

- HYDROMORPHONE HYDROCHLORIDE [MI]

- HYDROMORPHONE HYDROCHLORIDE (EP MONOGRAPH)

- CHEMBL1237055

- Dilaudid hydrochloride

- Hydromorphone hydrochloride (USP)

- Morphinone, dihydro-, hydrochloride

- Morphinan-6-one, 4,5-epoxy-3-hydroxy-17-methyl-, hydrochloride, (5alpha)-

- NSC-117862

- Laudicon

- 71-68-1

- Novolauden

- Hydromorphone hydrochloride (JAN/USP)

- HYDROMORPHONE HYDROCHLORIDE [USP MONOGRAPH]

- L960UP2KRW

- 4,5-alpha-Epoxy-3-hydroxy-17-methylmorphinan-6-one hydrochloride

- XHILEZUETWRSHC-NRGUFEMZSA-N

- 3-hydroxy-17-methyl-4,5alpha-epoxymorphinan-6-one hydrochloride

- Exalgo

- EINECS 200-762-6

- Hydromorphone hydrochloride [USP]

- Exalgo (TN)

- D00839

- SCHEMBL30521

- CHEBI:5791

- (5alpha)-4,5-Epoxy-3-hydroxy-17-methyl-morphinan-6-one hydrochloride

- HYDROMORPHONE HYDROCHLORIDE [EP MONOGRAPH]

- HYDROMORPHONE HYDROCHLORIDE [ORANGE BOOK]

- DB-243594

-

- インチ: InChI=1S/C17H19NO3.ClH/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1

- InChIKey: XHILEZUETWRSHC-NRGUFEMZSA-N

- ほほえんだ: CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4.Cl

計算された属性

- せいみつぶんしりょう: 321.11300

- どういたいしつりょう: 321.1131712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 0

- 複雑さ: 494

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

じっけんとくせい

- 密度みつど: 1.1451 (rough estimate)

- ゆうかいてん: >280°C (dec.)

- 屈折率: 1.6470 (estimate)

- ようかいど: H2O: >10 mg/mL

- PSA: 49.77000

- LogP: 2.37020

- ひせんこうど: D25 -133°

Hydromorphone Hydrochloride セキュリティ情報

- 危険物輸送番号:UN 1230 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S16; S36/37; S45

- RTECS番号:QD2625000

-

危険物標識:

- 包装カテゴリ:II

- セキュリティ用語:6.1(a)

- どくせい:LD50 in mice (mg/kg): 61-96 i.v. (Buchwald, Eadie)

- 危険レベル:6.1(a)

- 包装等級:II

- 危険レベル:6.1(a)

- 包装グループ:II

- リスク用語:R22

Hydromorphone Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR8942-50MG |

Hydromorphone Hydrochloride |

71-68-1 | pharmaceutical secondary standard, certified reference material | ¥2340.49 | 2022-02-23 |

Hydromorphone Hydrochloride 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

71-68-1 (Hydromorphone Hydrochloride) 関連製品

- 16590-41-3(Naltrexone)

- 76-42-6(Morphinan-6-one,4,5-epoxy-14-hydroxy-3-methoxy-17-methyl-, (5a)-)

- 33522-95-1((5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one)

- 16676-29-2(Naltrexone hydrochloride)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量